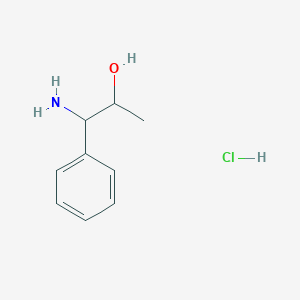![molecular formula C21H21FN4O3S B2834813 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide CAS No. 1326817-28-0](/img/structure/B2834813.png)
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is an enzyme found in the cytosol of cells and plays a crucial role in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in a variety of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
This compound is a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cGMP. The elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate specific target proteins and bring about the cellular changes associated with the compound’s effects .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects .
Result of Action
The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders .
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUTVAFFKAPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)
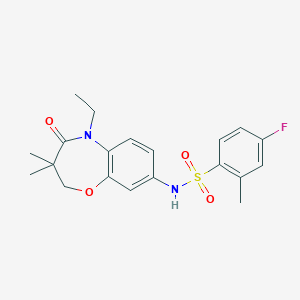
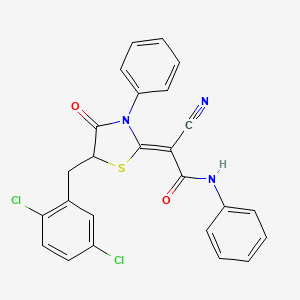
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2834734.png)
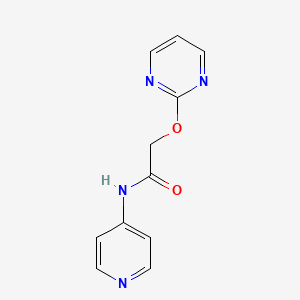
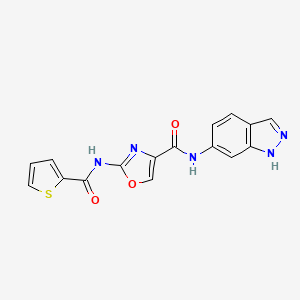
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2834741.png)
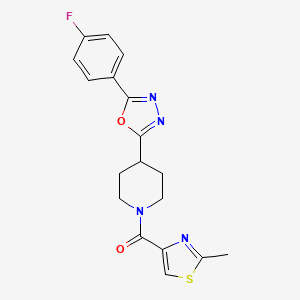
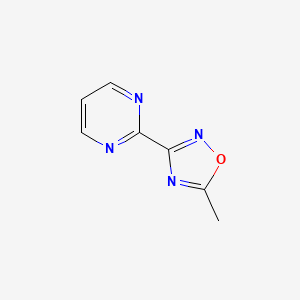
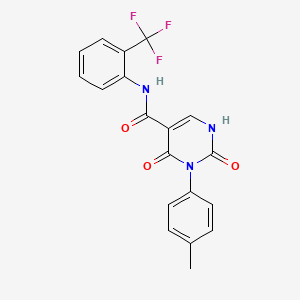
![N-cyclopentyl-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2834748.png)
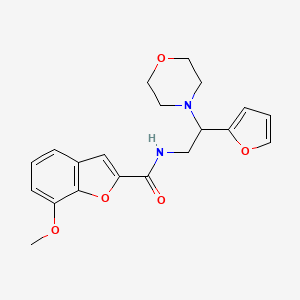
![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)
